molecular formula C16H6Cl2F10 B3042033 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane CAS No. 477529-17-2

1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane

Cat. No.: B3042033
CAS No.: 477529-17-2
M. Wt: 459.1 g/mol
InChI Key: GMAYEXCRHRVTTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzene with tetrafluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, which facilitates the coupling of the phenyl groups to the tetrafluoroethane backbone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar catalytic processes are used on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phenyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1,2-Bis-[4-chloro-3-(trifluoromethyl)phenyl]tetrafluoroethane is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as proteins and enzymes, through covalent modification or non-covalent interactions. The pathways involved in these interactions are not well-understood and require further research .

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-4-[2-[4-chloro-3-(trifluoromethyl)phenyl]-1,1,2,2-tetrafluoroethyl]-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6Cl2F10/c17-11-3-1-7(5-9(11)15(23,24)25)13(19,20)14(21,22)8-2-4-12(18)10(6-8)16(26,27)28/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAYEXCRHRVTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)Cl)C(F)(F)F)(F)F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6Cl2F10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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